molecular formula C14H19NO B1492537 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine CAS No. 2098063-49-9

4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine

Cat. No.: B1492537
CAS No.: 2098063-49-9
M. Wt: 217.31 g/mol
InChI Key: OIIGXFMTFIWHGQ-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine is a complex organic compound characterized by its unique structure, which includes a benzofuran ring fused to a pyrrolidine ring

Properties

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2)9-15-8-12(14)10-3-4-13-11(7-10)5-6-16-13/h3-4,7,12,15H,5-6,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIGXFMTFIWHGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC3=C(C=C2)OCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine typically involves multiple steps, starting with the construction of the benzofuran core followed by the introduction of the pyrrolidine ring. Common synthetic routes include:

  • Friedel-Crafts Acylation: This method involves the acylation of benzofuran derivatives to introduce the pyrrolidine ring.

  • Reduction Reactions: Reduction of intermediates using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) is often employed.

  • Cyclization Reactions: Cyclization reactions are used to form the pyrrolidine ring, often involving the use of strong acids or bases.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. Continuous flow chemistry and automated synthesis platforms are increasingly being used to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: Nucleophilic substitution reactions can be carried out using various nucleophiles and electrophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

  • Reduction: LiAlH4, NaBH4, and catalytic hydrogenation are typical reduction methods.

  • Substitution: Common reagents include alkyl halides, amines, and alcohols.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including alcohols, ketones, and carboxylic acids.

  • Reduction Products: Reduced forms of the compound, such as alcohols and amines.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis
This compound serves as a valuable intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Friedel-Crafts Acylation : Utilized to introduce the pyrrolidine ring into benzofuran derivatives.
  • Reduction Reactions : Employing reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to modify intermediates.
  • Cyclization Reactions : Formation of the pyrrolidine ring through strong acid or base-mediated cyclization.

These reactions highlight its versatility as a building block for developing new chemical entities .

Biological Applications

Bioactivity and Therapeutic Potential
Research indicates that 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro.

These properties make it a candidate for further exploration in drug discovery and development. Its ability to interact with biological targets suggests potential therapeutic applications, particularly in treating infections and inflammatory diseases .

Medicinal Chemistry

Drug Development Candidate
In medicinal chemistry, this compound is being investigated for its pharmacological properties. Its structural features allow it to interact with specific molecular targets, which can lead to the modulation of biological pathways. Research efforts are focused on:

  • Identifying Molecular Targets : Understanding how the compound binds to receptors or enzymes can elucidate its mechanism of action.
  • Developing New Therapeutics : The compound's unique properties position it as a promising candidate for developing novel drugs aimed at various diseases.

Industrial Applications

Specialty Chemicals Production
In industry, this compound is utilized in producing specialty chemicals and materials. Its unique characteristics make it suitable for applications such as:

  • Coatings and Adhesives : Leveraging its chemical stability and reactivity.
  • Pharmaceuticals : As an intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism by which 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Benzofuran Derivatives: Other benzofuran derivatives with similar structures and biological activities.

  • Pyrrolidine Derivatives: Compounds containing pyrrolidine rings with varying substituents.

Uniqueness: 4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine stands out due to its specific structural features and the combination of benzofuran and pyrrolidine rings. This unique structure contributes to its distinct chemical and biological properties compared to other similar compounds.

Biological Activity

4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H15NO
  • IUPAC Name : this compound

Research indicates that compounds similar to this compound exhibit diverse biological activities through various mechanisms:

  • Antioxidant Activity : Compounds containing benzofuran moieties often demonstrate significant antioxidant properties. This can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens. This is particularly relevant in the context of increasing antibiotic resistance.
  • Cytotoxic Effects : Some derivatives of pyrrolidine compounds have shown cytotoxicity against cancer cell lines. The mechanism typically involves induction of apoptosis or cell cycle arrest.
Activity Type Effect Reference
AntioxidantFree radical scavenging
AntimicrobialInhibitory effects on pathogens
CytotoxicInduces apoptosis in cancer cells

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications in medicinal chemistry:

  • Antioxidant Studies : A study evaluating the antioxidant capacity of various pyrrolidine derivatives found that those with a benzofuran component exhibited enhanced radical scavenging activity compared to controls .
  • Antimicrobial Assessment : Research involving a series of benzofuran derivatives demonstrated effective inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values indicating potential therapeutic uses .
  • Cytotoxicity Evaluation : In vitro assays on cancer cell lines revealed that certain analogs could significantly reduce cell viability, suggesting a pathway for further development as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(2,3-Dihydrobenzofuran-5-yl)-3,3-dimethylpyrrolidine

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